2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with a thiazole ring, connected to an ethanamine group
Mechanism of Action
Target of Action
Related compounds such as 2-pyridylethylamine are known to act as histamine agonists, specifically selective for the h1 subtype .
Mode of Action
It’s worth noting that related compounds like 2-pyridylethylamine, a histamine agonist, bind to the h1 subtype of histamine receptors .
Biochemical Pathways
Related compounds such as 2-pyridylethylamine, being a histamine agonist, would be involved in histaminergic signaling pathways .
Result of Action
Related compounds such as 2-pyridylethylamine, being a histamine agonist, would likely result in the activation of histamine-responsive cellular pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate.
Pyridine Ring Introduction: The pyridine ring is introduced by reacting the thiazole derivative with 2-bromopyridine under palladium-catalyzed cross-coupling conditions.
Ethanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethylenediamine, various alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the ethanamine moiety.
Scientific Research Applications
2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Pharmacology: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)thiazole: A compound with a similar structure but lacking the ethanamine group.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide is unique due to its combination of a pyridine-thiazole core with an ethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.BrH/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9;/h1-3,6-7H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSQXQBANCPAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CCN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.